PROP-2-EN-1-YL 2'-AMINO-3'-CYANO-6'-METHYL-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE
Description
Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-1-(morpholin-4-ylmethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
CAS No. |
488707-59-1 |
|---|---|
Molecular Formula |
C23H24N4O5 |
Molecular Weight |
436.5g/mol |
IUPAC Name |
prop-2-enyl 6'-amino-5'-cyano-2'-methyl-1-(morpholin-4-ylmethyl)-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C23H24N4O5/c1-3-10-31-21(28)19-15(2)32-20(25)17(13-24)23(19)16-6-4-5-7-18(16)27(22(23)29)14-26-8-11-30-12-9-26/h3-7H,1,8-12,14,25H2,2H3 |
InChI Key |
CCBRGXWHAQRHQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)C(=C(O1)N)C#N)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)C(=C(O1)N)C#N)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-1-(morpholin-4-ylmethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-1-(morpholin-4-ylmethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-1-(morpholin-4-ylmethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-1-(morpholin-4-ylmethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds with similar indole cores but different substituents.
Spiro compounds: Molecules with spiro structures but varying functional groups.
Morpholine-containing compounds: Chemicals that include the morpholine moiety but differ in other structural aspects.
Uniqueness
Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-1-(morpholin-4-ylmethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its combination of the indole, spiro, and morpholine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
